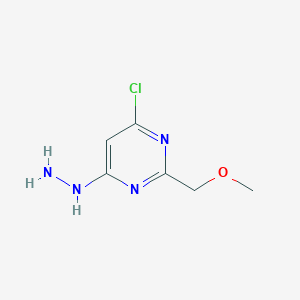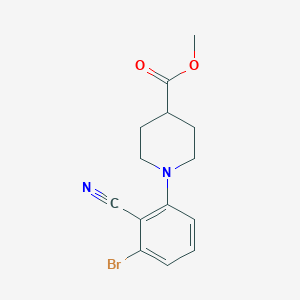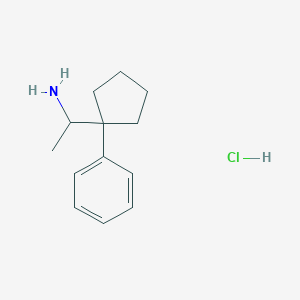
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride
Overview
Description
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride is an organic compound . It has a CAS Number of 1607302-84-0 and a molecular weight of 225.76 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride . The InChI code is 1S/C13H19N.ClH/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10,14H2,1H3;1H . This indicates that the compound has a cyclopentyl ring attached to a phenyl ring, with an ethan-1-amine group attached to the cyclopentyl ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.76 and a CAS Number of 1607302-84-0 .Scientific Research Applications
Chemical Synthesis and Reactivity
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride and its derivatives have been widely studied for their unique chemical reactivity and potential in creating complex molecular structures. For instance, Kaiser and Weinstock (2003) demonstrated the transformation of 1-phenylcyclopentanecarboxylic acid into 1-phenylcyclopentylamine, highlighting the compound's role in hydrolysis and rearrangement reactions (Kaiser & Weinstock, 2003). Aghekyan et al. (2013) synthesized new derivatives of (1-phenylcyclopentyl)methanamine, showing its utility in creating compounds with broad biological activity (Aghekyan et al., 2013).
Pharmaceutical and Medicinal Applications
The compound has also been found relevant in pharmaceutical research. Zhu et al. (2001) explored the use of 6-carboxycellulose, a biocompatible and bioresorbable polymer, as a prodrug carrier for amine drugs, using Phenylpropanolamine hydrochloride as a model drug, showcasing the potential of 1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride in drug delivery systems (Zhu et al., 2001). Wanjari (2020) examined the antimicrobial activity of synthesized heterocyclic compounds, including 1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride derivatives, illustrating its role in developing new antimicrobial agents (Wanjari, 2020).
Polymer and Material Science
In the field of polymer and material science, 1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride has been utilized for functional modifications and enhancements. Aly and El-Mohdy (2015) reported on the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amines, including derivatives of 1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride, to form amine-treated polymers with increased thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(1-phenylcyclopentyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKVMLHOJGJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)



![9-Oxa-1-thia-4-azaspiro[5.5]undecane](/img/structure/B1458219.png)
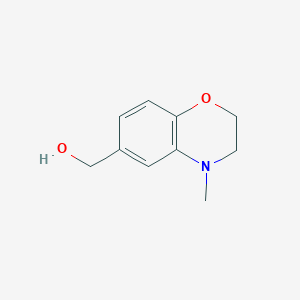
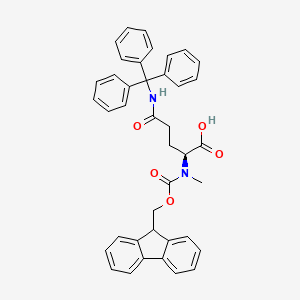
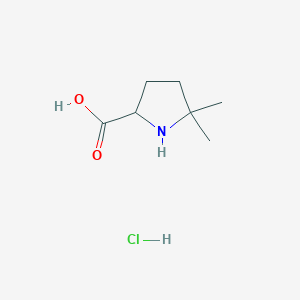
![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)

